molecular formula C8H8ClN5O2 B2585844 4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole CAS No. 1005643-57-1

4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole

Cat. No.: B2585844
CAS No.: 1005643-57-1
M. Wt: 241.64
InChI Key: GYRRQRFTSWEFNL-UHFFFAOYSA-N
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Description

4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a chloro group, a nitro group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents.

    Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Chlorination: The chloro group can be introduced via electrophilic substitution using reagents such as thionyl chloride or phosphorus pentachloride.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with various nucleophiles such as amines or thiols to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Major Products

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted pyrazoles: Formed by nucleophilic substitution of the chloro group.

Scientific Research Applications

4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals with potential anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe to study enzyme mechanisms and receptor-ligand interactions.

Mechanism of Action

The mechanism of action of 4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro and methyl groups can influence the compound’s binding affinity and specificity. The pyrazole ring provides a stable framework that can interact with various biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a nitro group.

    3-chloro-1-ethyl-4-((3-iodo-1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazole: Similar in structure but with an iodo group instead of a nitro group.

Uniqueness

4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-chloro-1-[(1-methylpyrazol-4-yl)methyl]-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN5O2/c1-12-3-6(2-10-12)4-13-5-7(9)8(11-13)14(15)16/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRRQRFTSWEFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2C=C(C(=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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